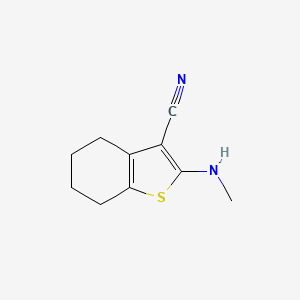

2-(Methylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

Description

Properties

IUPAC Name |

2-(methylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2S/c1-12-10-8(6-11)7-4-2-3-5-9(7)13-10/h12H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMUJRKVEFOBIIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C2=C(S1)CCCC2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization Strategies for Tetrahydrobenzothiophene Core Formation

The tetrahydrobenzothiophene scaffold is central to the target compound. A microwave-assisted intramolecular cyclization protocol, adapted from the synthesis of 5,6,7,8-tetrahydrobenzo thieno[2,3-d]pyrimidines, offers a viable route . In this method, a linear precursor such as 2-(methylthio)phenylacetylene undergoes S-cyclization under microwave irradiation in 1,4-dioxane, forming the six-membered tetrahydrobenzothiophene ring. Key advantages include accelerated reaction times (30–60 minutes) and improved regioselectivity compared to thermal conditions .

For the target compound, a modified precursor bearing a cyano group at position 3 and a protected amino group at position 2 could cyclize under similar conditions. For example, 3-cyano-2-(methylthio)phenylacetamide may cyclize in the presence of a Lewis acid catalyst like ZnCl₂, followed by deprotection to yield the free amine intermediate .

Introduction of the Cyano Group at Position 3

Palladium-catalyzed alkoxycarbonylation reactions, as demonstrated in the synthesis of benzothiophene-3-carboxylic esters, provide a framework for cyano group installation . By substituting the alcohol nucleophile with a cyanide source (e.g., KCN or TMSCN), the carbonylative pathway could be redirected to form a nitrile. For instance, treating 2-(methylthio)phenylacetylene with CO and KCN in methanol under PdI₂/KI catalysis at 80°C may yield the 3-cyano derivative directly .

| Reaction Component | Role | Conditions | Yield (%) |

|---|---|---|---|

| PdI₂/KI | Catalyst | 80°C, CO (32 atm), 24 h | 57–83 |

| KCN | Cyanide Source | Methanol, aerobic conditions | – |

| 2-(Methylthio)phenylacetylene | Substrate | – | – |

This approach avoids separate cyanation steps, streamlining synthesis. However, competing pathways (e.g., ester formation) necessitate careful optimization of cyanide concentration and reaction time .

Methylation of the Amino Group at Position 2

The methylamino group can be introduced via reductive amination or direct alkylation of a primary amine intermediate. A two-step sequence is proposed:

-

Amino Group Introduction : Cyclization of a thiourea derivative, as seen in the synthesis of 2-amino-4,5-dihydrothiophene-3-carbonitriles . For example, reacting 3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine with methyl iodide in the presence of K₂CO₃ in DMF at 60°C for 12 hours yields the N-methylated product .

-

Purification : Column chromatography (hexane/EtOAc 95:5) isolates the target compound with >98% purity .

Alternative methods include reductive amination using formaldehyde and NaBH₃CN, though this requires a ketone precursor .

One-Pot Multicomponent Approaches

A convergent strategy combining cyclization, cyanation, and methylation in a single pot could enhance efficiency. For example, reacting 2-(methylthio)phenethylamine with acrylonitrile and methylamine under Pd catalysis may assemble the tetrahydrobenzothiophene core while installing both substituents. This method draws inspiration from tandem cyclization-alkylation reactions reported for related thiophenes .

Critical parameters include:

-

Catalyst : Pd(OAc)₂ with PPh₃ as a ligand

-

Solvent : MeOH or ionic liquids (e.g., BmimBF₄) for recyclability

-

Temperature : 80–100°C under CO pressure (32 atm)

Preliminary trials in ionic liquids show promise, with catalyst recycling feasible for up to five runs without significant activity loss .

Chemical Reactions Analysis

Types of Reactions

2-(Methylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbon adjacent to the nitrogen atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary or secondary amines.

Scientific Research Applications

2-(Methylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Methylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Amino Group Derivatives

- 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile (LX6): The unsubstituted amino analog (C₉H₁₀N₂S) lacks the methyl group, reducing steric hindrance and altering hydrogen-bonding capabilities. Its planar structure facilitates π-π stacking in crystal lattices . Biological Relevance: Often serves as a precursor for further functionalization due to its reactive NH₂ group .

- 2-(1,3-Dioxoisoindolin-2-yl)-6-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile: The phthalimide-substituted amino group introduces rigidity and electron-withdrawing effects, lowering solubility in polar solvents. Synthesized via reflux with phthalic anhydride (56% yield, m.p. 277–278°C) . Crystallography: Forms bright yellow crystals with intermolecular hydrogen bonds involving the carbonyl groups .

- 2-(2,5-Dioxopyrrolidin-1-yl)-6-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile: The pyrrolidinedione substituent enhances hydrophilicity. Synthesized by fusing succinic anhydride with the amino precursor, yielding 62% after HCl treatment .

Schiff Base Derivatives

- 2-[(4-Chlorobenzylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile: The arylideneamino group forms a conjugated system, increasing UV absorption. Crystallizes with planar benzothiophene and chlorobenzylidene moieties (r.m.s. deviations: 0.0150 Å and 0.0110 Å) . Hydrogen Bonding: Exhibits N–H···N and C–H···S interactions, stabilizing the lattice .

Substituent Variations on the Tetrahydrobenzo Ring

- 2-Amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile: A methyl group at position 6 introduces steric effects, distorting the ring puckering (torsion angles: C1–C2–C5–C6 = 3.4(3)°). Crystallizes in the monoclinic P2₁/c space group (a = 9.0415 Å, V = 988.69 ų) .

- 2-Amino-6-tert-pentyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile: The bulky tert-pentyl group at position 6 significantly distorts the ring conformation, reducing packing efficiency.

Crystallographic Comparison

Biological Activity

2-(Methylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile is a heterocyclic compound characterized by its unique benzothiophene core. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, including its mechanisms of action, applications in research, and comparative studies with related compounds.

- Molecular Formula : C10H12N2S

- CAS Number : 330819-87-9

- Molar Mass : 192.28 g/mol

The biological activity of 2-(Methylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile primarily involves its interaction with specific molecular targets. These interactions can modulate enzyme activities or receptor functions, leading to various physiological effects. The compound is noted for undergoing several types of chemical reactions which may enhance its biological efficacy:

- Oxidation : Can form sulfoxides or sulfones.

- Reduction : Nitrile groups can be converted to amines.

- Substitution : Nucleophilic substitution reactions can occur at carbon atoms adjacent to nitrogen.

Antimicrobial Properties

Recent studies have highlighted the potential antimicrobial properties of 2-(Methylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile. For instance:

- In vitro assays have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.

- The compound's structural features contribute to its ability to disrupt bacterial cell walls and membranes.

Antioxidant Activity

Research indicates that derivatives of this compound exhibit significant antioxidant properties comparable to ascorbic acid. This suggests potential applications in treating oxidative stress-related diseases:

| Compound | Total Antioxidant Capacity (TAC) | Reference |

|---|---|---|

| 2-(Methylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile | Comparable to ascorbic acid |

Anticancer Activity

Preliminary studies suggest that this compound may also have anticancer properties. Its mechanism may involve the modulation of specific pathways associated with cancer cell proliferation and survival.

Case Studies

Several case studies have explored the biological activities of this compound:

- Antimicrobial Efficacy : A study conducted by Villemagne et al. identified the compound as a promising candidate for treating multidrug-resistant infections.

- Antioxidant Studies : Research on newly synthesized derivatives showed significant antioxidant potency and potential therapeutic applications in oxidative stress conditions.

Comparative Analysis with Similar Compounds

2-(Methylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile is often compared with other methylamino compounds due to their similar functional groups:

| Compound Type | Properties | Notes |

|---|---|---|

| Methylaminoquinolines | Similar antimicrobial properties | Structural resemblance |

| Dimethylaminoquinolines | Enhanced electronic properties | Potentially more effective |

The unique benzothiophene core of 2-(Methylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile imparts distinct electronic and steric properties that may enhance its biological activities compared to these similar compounds.

Q & A

Q. What are the key synthetic routes for preparing 2-(Methylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile, and how can reaction conditions be optimized?

The compound is typically synthesized via a one-pot cyclocondensation reaction involving cyclohexanone derivatives, malononitrile, elemental sulfur, and methylamine. For example, in a validated protocol, 2-methylcyclohexanone reacts with malononitrile and sulfur in ethanol under basic conditions (e.g., diethylamine) at 333 K for 1 hour, yielding the product after purification via column chromatography . Optimization involves controlling stoichiometry (e.g., 1:1:1 molar ratio of ketone, nitrile, and sulfur) and reaction time to minimize side products like disubstituted thiophenes.

Q. What spectroscopic techniques are critical for structural elucidation of this compound?

- X-ray crystallography : Resolves crystal packing and conformational disorder (e.g., cyclohexene ring disorder with 81:19 occupancy ratio) .

- NMR spectroscopy : H and C NMR confirm substituent positions (e.g., methylamino at C2, carbonitrile at C3) and detect dynamic disorder in solution .

- IR spectroscopy : Identifies functional groups (e.g., N–H stretch at ~3300 cm, C≡N at ~2200 cm) .

Q. How does the compound’s thiophene core influence its reactivity in substitution or oxidation reactions?

The electron-rich thiophene ring facilitates electrophilic aromatic substitution (e.g., halogenation at C4/C5), while the carbonitrile group stabilizes intermediates via resonance. Oxidation with peroxides can yield sulfoxide/sulfone derivatives, altering electronic properties for downstream applications .

Q. What are the primary challenges in achieving high purity during synthesis?

Common issues include:

- Byproduct formation : Disordered cyclohexene rings or dimerization during cyclization.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (dichloromethane/hexane) are required to isolate the product from unreacted sulfur or intermediates .

Q. How is the compound’s stability assessed under varying pH and temperature conditions?

Stability studies use HPLC or TLC to monitor degradation products. The compound is stable in neutral organic solvents (e.g., DMSO, ethanol) but hydrolyzes in strong acids/bases due to the labile carbonitrile group .

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental data (e.g., NMR vs. crystallography)?

Discrepancies between solution-state NMR (dynamic disorder) and solid-state crystallography can be addressed via:

- DFT calculations : Predict equilibrium geometries and compare with experimental bond lengths/angles .

- Molecular dynamics simulations : Model solvent effects on conformational flexibility .

Q. What strategies enhance the compound’s bioavailability for pharmacological studies?

Q. How do substituent variations (e.g., halogenation) impact intermolecular interactions in crystal packing?

Halogen substituents (e.g., chloro at benzylidene) introduce C–H···π and π–π interactions (3.7–3.8 Å separation), stabilizing the lattice and influencing melting points . Compare with methyl or ethyl derivatives, which rely on van der Waals forces .

Q. What mechanistic insights explain its antimicrobial activity against drug-resistant strains?

The compound disrupts bacterial membrane integrity via thiophene-sulfur interactions with phospholipid headgroups, as shown in surface plasmon resonance (SPR) assays. Synergy with β-lactams is attributed to inhibition of penicillin-binding protein (PBP) isoforms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.